molecular formula C10H12BrNO B11709985 5-Bromo-2-(oxan-3-yl)pyridine

5-Bromo-2-(oxan-3-yl)pyridine

Cat. No.: B11709985
M. Wt: 242.11 g/mol
InChI Key: LDXCZYOESGXUJL-UHFFFAOYSA-N
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Description

5-Bromo-2-(oxan-3-yl)pyridine is a brominated pyridine derivative featuring a tetrahydropyran (oxane) ring attached to the pyridine core at position 2, with bromine at position 5. Its molecular formula is C₁₀H₁₂BrNO, and it has a molecular weight of 242.12 g/mol . The oxan-3-yl group introduces steric and electronic effects due to the oxygen atom in the tetrahydropyran ring, which may influence solubility, reactivity, and coordination properties. This compound is primarily utilized as a building block in medicinal chemistry and catalysis, particularly in the synthesis of metal complexes (e.g., gold(III) pincer complexes) .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

5-bromo-2-(oxan-3-yl)pyridine

InChI

InChI=1S/C10H12BrNO/c11-9-3-4-10(12-6-9)8-2-1-5-13-7-8/h3-4,6,8H,1-2,5,7H2

InChI Key

LDXCZYOESGXUJL-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=NC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(oxan-3-yl)pyridine typically involves the bromination of 2-(oxan-3-yl)pyridine. One common method is to react 2-(oxan-3-yl)pyridine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the 5-position.

Industrial Production Methods: Industrial production of 5-Bromo-2-(oxan-3-yl)pyridine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(oxan-3-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The oxan-3-yl group can be oxidized to form corresponding ketones or reduced to form alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products:

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation and Reduction: Products include ketones, alcohols, and other oxidized or reduced derivatives.

    Coupling Reactions: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Chemistry: 5-Bromo-2-(oxan-3-yl)pyridine is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyridines and pyridine derivatives.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the materials science industry, 5-Bromo-2-(oxan-3-yl)pyridine is used in the synthesis of advanced materials, including polymers and liquid crystals. Its unique structural features contribute to the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(oxan-3-yl)pyridine and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromine atom and oxan-3-yl group can influence the binding affinity and selectivity of the compound towards its molecular targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to the overall activity of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at Pyridine C2 Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
5-Bromo-2-(oxan-3-yl)pyridine Oxan-3-yl (tetrahydropyran) C₁₀H₁₂BrNO 242.12 Building block for catalysis
5-Bromo-2-(oxan-4-yl)pyridine Oxan-4-yl C₁₀H₁₂BrNO 242.12 Similar to C3 isomer; steric variation
5-Bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine 2-Phenyl-1,3-dioxolane C₁₅H₁₃BrNO₂ 326.18 Suzuki coupling; 58% synthetic yield
5-Bromo-2-chloropyridin-3-ol Chloro, hydroxyl C₅H₃BrClNO 208.45 Intermediate in drug synthesis
5-Bromo-2-(oxan-4-ylsulfanyl)pyridine Oxan-4-ylsulfanyl C₉H₁₂BrNOS 270.17 Potential for metal coordination

Structural and Electronic Differences

  • Oxane Substituent Position (C3 vs. C4): The oxan-3-yl group in 5-bromo-2-(oxan-3-yl)pyridine creates a distinct spatial arrangement compared to its C4 isomer (5-bromo-2-(oxan-4-yl)pyridine).
  • Dioxolane vs. Oxane Groups:
    5-Bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine incorporates a cyclic ketal (dioxolane) group, which increases steric bulk and electron density. This structure demonstrated 6:1 selectivity in coupling reactions, highlighting the role of substituents in directing regioselectivity .

  • Sulfanyl vs. Ether Linkages: The sulfanyl group in 5-bromo-2-(oxan-4-ylsulfanyl)pyridine introduces sulfur-mediated reactivity, such as thiol-ene click chemistry or metal coordination (e.g., with gold or palladium), which is absent in the ether-linked oxan-3-yl derivative .

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